,4,5-Trimethoxyphenylacetonitrile finds its primary application in scientific research as an internal standard during the determination of vancomycin in serum samples. Vancomycin is an antibiotic used to treat various infections caused by Gram-positive bacteria. Accurately measuring its concentration in blood is crucial for monitoring therapy and preventing adverse effects.
A study published in the Journal of Chromatography B describes a method for vancomycin determination in serum that utilizes 3,4,5-trimethoxyphenylacetonitrile as an internal standard. This method involves a direct and rapid protein precipitation step, followed by high-performance liquid chromatography (HPLC) analysis. The presence of the internal standard allows for the correction of variations in sample preparation, injection volume, and detector response, leading to more accurate and reliable vancomycin concentration measurements. [Source: Journal of Chromatography B, Volume 747, Issue 1, Pages 121-127, (1997) ]
While the current research primarily focuses on its use with vancomycin analysis, the properties of 3,4,5-trimethoxyphenylacetonitrile suggest potential applications in other analytical techniques.
3,4,5-Trimethoxyphenylacetonitrile has the molecular formula C₁₁H₁₃N₃O₃ and a molecular weight of approximately 207.23 g/mol. It appears as a white crystalline powder with a density of 1.104 g/cm³ and exhibits a melting point range of 76-79 °C. The compound is insoluble in water but can dissolve in organic solvents. It is recognized by the CAS number 13338-63-1 and has various synonyms including (3,4,5-trimethoxyphenyl)acetonitrile and 3,4,5-trimethoxybenzyl cyanide .
These reactions highlight its versatility in synthetic organic chemistry.
Several synthesis methods for 3,4,5-trimethoxyphenylacetonitrile have been documented:
3,4,5-Trimethoxyphenylacetonitrile has potential applications in:
While specific interaction studies for 3,4,5-trimethoxyphenylacetonitrile are sparse, compounds with similar structures often interact with biological targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Further research could elucidate its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 3,4,5-trimethoxyphenylacetonitrile. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Methoxyphenylacetonitrile | C₉H₉N | Fewer methoxy groups; lower molecular weight |
4-Methoxyphenylacetonitrile | C₉H₉N | Similar structure but only one methoxy group |
2-(3,4-Dimethoxyphenyl)acetonitrile | C₁₁H₁₃N₃O₂ | Contains two methoxy groups; different positioning |
3-(2-Methylphenyl)acetonitrile | C₁₁H₁₃N | Different aromatic substitution; no methoxy groups |
The presence of three methoxy groups in the para and ortho positions on the phenyl ring distinguishes 3,4,5-trimethoxyphenylacetonitrile from these similar compounds, potentially enhancing its solubility and reactivity.
3,4,5-Trimethoxyphenylacetonitrile is formally classified as an aromatic acetonitrile derivative with the molecular formula of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The compound possesses a molecular weight of 207.23 grams per mole and is registered under the Chemical Abstracts Service number 13338-63-1. The International Union of Pure and Applied Chemistry name for this compound is 2-(3,4,5-trimethoxyphenyl)acetonitrile, reflecting its systematic nomenclature based on the acetonitrile backbone with a substituted phenyl group.
The structural architecture of 3,4,5-trimethoxyphenylacetonitrile features a benzene ring bearing three methoxy substituents at positions 3, 4, and 5, connected to an acetonitrile moiety through a methylene bridge. The compound exists as a solid crystalline material at room temperature, presenting as white to pale yellow crystals or crystalline powder. Physical characterization reveals a melting point range of 75 to 79 degrees Celsius, indicating moderate thermal stability.
Table 1: Fundamental Chemical Properties of 3,4,5-Trimethoxyphenylacetonitrile
The compound's structural formula can be represented by the Simplified Molecular Input Line Entry System notation as COC1=CC(CC#N)=CC(OC)=C1OC, which clearly illustrates the connectivity between the trimethoxyphenyl ring system and the acetonitrile functional group. The International Chemical Identifier string provides additional structural detail as InChI=1S/C11H13NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4H2,1-3H3, confirming the precise atomic arrangement and bonding patterns.
The historical development of 3,4,5-trimethoxyphenylacetonitrile is intrinsically linked to the broader evolution of synthetic routes toward biologically active phenethylamine derivatives, particularly in the context of mescaline synthesis methodologies. The compound emerged as a key intermediate in synthetic chemistry during the mid-twentieth century, when researchers were developing efficient pathways for accessing 3,4,5-trimethoxyphenethylamine compounds.
Early synthetic approaches to mescaline, the naturally occurring psychoactive alkaloid, established several methodological frameworks that prominently featured 3,4,5-trimethoxyphenylacetonitrile as a critical intermediate. Historical synthetic routes demonstrated that conversion of elemicin through a three-step process to 3,4,5-trimethoxyphenylacetonitrile, followed by reduction to mescaline, provided an efficient synthetic pathway. This approach represented a significant advancement over earlier methods and highlighted the strategic importance of the acetonitrile intermediate.
The development of cyanohydrin chemistry and nitrile reduction methodologies in the 1930s and 1940s further elevated the significance of 3,4,5-trimethoxyphenylacetonitrile in synthetic organic chemistry. The compound became a standard intermediate in various synthetic sequences, particularly those employing Kolbe nitrile synthesis followed by nitrile reduction protocols. The versatility of the acetonitrile functional group allowed for multiple transformation pathways, making this compound a valuable synthetic building block.
Subsequent decades witnessed the incorporation of 3,4,5-trimethoxyphenylacetonitrile into increasingly sophisticated synthetic methodologies, including those utilizing lithium aluminum hydride reductions and other modern reducing agents. The compound's role expanded beyond mescaline synthesis to encompass broader pharmaceutical applications, establishing it as a commercially significant intermediate in medicinal chemistry research.
3,4,5-Trimethoxyphenylacetonitrile occupies a position of considerable importance in synthetic organic chemistry due to its dual functionality as both a synthetic intermediate and a versatile starting material for diverse chemical transformations. The compound serves as an intermediate in the synthesis of numerous pharmaceutical agents, with particular emphasis on anticonvulsant drugs and other therapeutic compounds. This pharmaceutical relevance stems from the compound's ability to undergo selective functional group transformations while maintaining the integrity of the trimethoxyphenyl substitution pattern.
The synthetic utility of 3,4,5-trimethoxyphenylacetonitrile extends to its role in preparing alpha-aminonitrile derivatives through Strecker reaction protocols. Research has demonstrated that the compound can participate in silica sulfuric acid-catalyzed Strecker reactions with morpholine and various cyanide sources to generate complex aminonitrile structures. These transformations highlight the compound's capacity to serve as a precursor for structurally diverse nitrogen-containing heterocycles.
Modern synthetic applications have expanded to include the preparation of substituted indoline derivatives through cascade reaction sequences. The compound's acetonitrile functionality enables participation in base-assisted aldol reactions followed by hydrocyanation processes, leading to unusual reductive cyclization reactions. These methodologies demonstrate the continuing evolution of synthetic chemistry applications for this versatile intermediate.
Table 2: Synthetic Applications of 3,4,5-Trimethoxyphenylacetonitrile
The compound's significance in contemporary synthetic organic chemistry is further enhanced by its compatibility with modern synthetic methodologies, including organometallic chemistry approaches. Innovative synthetic routes have employed organochromium complexes of 1,2,3-trimethoxybenzene reacted with acetonitryllithium to generate 3,4,5-trimethoxyphenylacetonitrile, demonstrating the compound's accessibility through diverse synthetic strategies.
3,4,5-Trimethoxyphenylacetonitrile belongs to the broad family of organic nitriles, specifically categorized as an aromatic acetonitrile derivative. Within this classification, the compound exemplifies the alpha-aryl acetonitrile subclass, characterized by the presence of a nitrile functional group positioned on a carbon atom adjacent to an aromatic ring system. This structural arrangement confers unique chemical properties and reactivity patterns that distinguish it from other nitrile-containing compounds.
The nitrile functional group in 3,4,5-trimethoxyphenylacetonitrile exhibits characteristic linear geometry with nitrogen-carbon-carbon bond angles reflecting sp hybridization of the triply bonded carbon. The carbon-nitrogen bond distance approximates 1.16 Angstroms, consistent with triple bond character, while the compound demonstrates significant polarity due to the high dipole moment associated with the nitrile group. These structural features position the compound within the polar organic compound category, influencing its solubility characteristics and intermolecular interactions.
The positioning of the nitrile group on a fully substituted carbon atom adjacent to the aromatic ring prevents oxidation at the nitrile-bearing carbon, thereby preventing cyanide release under physiological conditions. This structural feature enhances the compound's stability and safety profile compared to simpler nitrile derivatives, making it particularly valuable for pharmaceutical applications where metabolic stability is paramount.
Table 3: Classification Within Nitrile Compound Family
Classification Level | Category | Characteristics |
---|---|---|
Primary Family | Organic Nitriles | Contains -C≡N functional group |
Secondary Classification | Aromatic Nitriles | Nitrile attached to aromatic system |
Tertiary Classification | Alpha-Aryl Acetonitriles | Nitrile on quaternary carbon adjacent to benzene |
Structural Subtype | Trimethoxy-substituted | Three methoxy groups on aromatic ring |
Comparative analysis with other members of the nitrile family reveals that 3,4,5-trimethoxyphenylacetonitrile shares structural similarities with various pharmaceutical compounds, including anastrazole and other therapeutic agents. The alpha-aryl acetonitrile framework is common among biologically active molecules, where the nitrile group often functions as a ketone bioisostere, engaging in non-specific polar interactions with biological targets.
The compound's hydrolysis behavior follows established patterns for aromatic nitriles, proceeding through distinct stepwise mechanisms under acidic or basic conditions to yield carboxamide intermediates and ultimately carboxylic acid products. The hydrolysis kinetics demonstrate moderate reactivity consistent with other substituted phenylacetonitrile derivatives, with the trimethoxy substitution pattern influencing both the rate and selectivity of these transformations.
Irritant